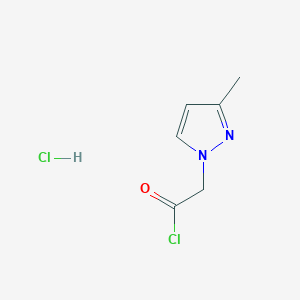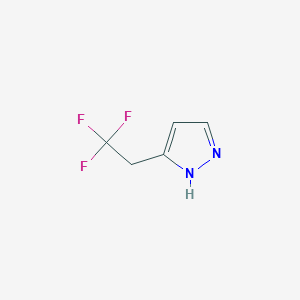
(3,3-dimethyloxan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyloxan-2-yl)methanol (DMO) is an organic compound that has recently been studied for its potential applications in the scientific research field. DMO is a derivative of methanol, and it is a colorless, volatile liquid with a slightly sweet odor. It is widely used in the synthesis of several organic compounds, and its properties make it a useful reagent for many applications. In
Applications De Recherche Scientifique
(3,3-dimethyloxan-2-yl)methanol has recently been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of organic compounds, such as amino acids, and it has also been studied for its potential use in the synthesis of pharmaceuticals. (3,3-dimethyloxan-2-yl)methanol has also been studied for its potential use in the synthesis of polymers materials, such as polyurethanes and polyureas.
Mécanisme D'action
The mechanism of action of (3,3-dimethyloxan-2-yl)methanol is not yet fully understood. However, it is believed that the reaction of (3,3-dimethyloxan-2-yl)methanol with other compounds is catalyzed by the presence of a base, such as sodium hydroxide. This reaction results in the formation of a new compound, which is then used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,3-dimethyloxan-2-yl)methanol are not yet fully understood. However, it is believed that (3,3-dimethyloxan-2-yl)methanol may have some effects on the metabolism of certain compounds, such as amino acids. In addition, (3,3-dimethyloxan-2-yl)methanol may have some effects on the production of certain hormones and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,3-dimethyloxan-2-yl)methanol in lab experiments is its low cost. (3,3-dimethyloxan-2-yl)methanol is relatively inexpensive compared to other reagents, and it is also relatively easy to obtain. Furthermore, (3,3-dimethyloxan-2-yl)methanol is a volatile liquid, which makes it easy to store and transport.
However, there are some limitations to using (3,3-dimethyloxan-2-yl)methanol in lab experiments. (3,3-dimethyloxan-2-yl)methanol is a volatile liquid, which means that it can evaporate quickly. Furthermore, (3,3-dimethyloxan-2-yl)methanol is a highly reactive compound, which means that it must be handled with care. In addition, (3,3-dimethyloxan-2-yl)methanol is a colorless liquid, which can make it difficult to detect in some experiments.
Orientations Futures
There are several potential future directions for (3,3-dimethyloxan-2-yl)methanol. One potential direction is to explore its potential use in the synthesis of pharmaceuticals. Another potential direction is to explore its potential use in the synthesis of polymers materials. Furthermore, it may be possible to use (3,3-dimethyloxan-2-yl)methanol to study the biochemical and physiological effects of certain compounds. Finally, it may be possible to use (3,3-dimethyloxan-2-yl)methanol to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
(3,3-dimethyloxan-2-yl)methanol can be synthesized in two ways. The first method involves the reaction of methanol with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (3,3-dimethyloxan-2-yl)methanol and dimethyl sulfide (DMS). The second method involves the reaction of methanol with dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (3,3-dimethyloxan-2-yl)methanol and dimethylformamide (DMF).
Propriétés
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-5-10-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNJVOYGFXGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyloxan-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)



![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)